molecular formula C18H21FN6O B12246559 4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine

4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12246559
M. Wt: 356.4 g/mol
InChI Key: JSDVXBQJBKBCEY-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine stands out due to its unique combination of functional groups, which confer distinct photophysical properties and biological activities.

Properties

Molecular Formula

C18H21FN6O

Molecular Weight

356.4 g/mol

IUPAC Name

5-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H21FN6O/c1-2-14-17(19)18(21-12-20-14)26-11-13-4-8-24(9-5-13)15-6-10-25-16(23-15)3-7-22-25/h3,6-7,10,12-13H,2,4-5,8-9,11H2,1H3

InChI Key

JSDVXBQJBKBCEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=NN4C=C3)F

Origin of Product

United States

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